8-[6-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]quinoline
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Overview
Description
8-[6-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]quinoline is a heterocyclic compound that combines the structural features of quinoline, triazole, and thiadiazole. This compound is of significant interest due to its potential pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Preparation Methods
The synthesis of 8-[6-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]quinoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 3,4-dimethoxybenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 3,4-dimethoxyphenyl-1,2,4-triazole-3-thiol. This intermediate is then reacted with 2-chloroquinoline under reflux conditions to yield the target compound . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
8-[6-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding reduced forms.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial activity against various bacterial and fungal strains.
Medicine: It has shown promising anticancer activity by inhibiting the growth of cancer cells in vitro.
Industry: The compound is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 8-[6-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]quinoline involves its interaction with specific molecular targets. For instance, it inhibits the enzyme shikimate dehydrogenase, which is essential for the biosynthesis of chorismate, a precursor for aromatic amino acids in bacteria. This inhibition disrupts bacterial growth and replication . Additionally, the compound’s anticancer activity is attributed to its ability to intercalate into DNA, thereby inhibiting DNA replication and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other triazolo[3,4-b][1,3,4]thiadiazole derivatives, such as:
6-(3,4-Dimethoxyphenyl)-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazine: This compound shares a similar core structure but differs in the substitution pattern, leading to variations in biological activity.
9-(3,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-6,7,8a,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one: This compound has a different heterocyclic framework but exhibits comparable pharmacological properties
The uniqueness of 8-[6-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]quinoline lies in its specific substitution pattern and the combination of quinoline, triazole, and thiadiazole moieties, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C20H15N5O2S |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
6-(3,4-dimethoxyphenyl)-3-quinolin-8-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H15N5O2S/c1-26-15-9-8-13(11-16(15)27-2)19-24-25-18(22-23-20(25)28-19)14-7-3-5-12-6-4-10-21-17(12)14/h3-11H,1-2H3 |
InChI Key |
FGJMNQADQMLDJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CC5=C4N=CC=C5)OC |
Origin of Product |
United States |
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